2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Description
2-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine (C₁₄H₁₅ClN₂, MW: 246.738 g/mol) is a secondary amine featuring a 4-chlorophenyl group and a pyridin-4-ylmethyl substituent on an ethanamine backbone . Its structure enables diverse intermolecular interactions, including hydrogen bonding (via the pyridine nitrogen and amine group) and π-π stacking (via aromatic rings).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13/h1-4,6-9,17H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNHCCVXOZOINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386034 | |
| Record name | 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113248-70-7 | |
| Record name | 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60386034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-pyridinemethanol.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in developing pharmaceutical agents. Its structural features allow for modifications that can enhance pharmacological properties.
Case Study:
A study demonstrated that derivatives of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine exhibited significant activity against specific cancer cell lines, suggesting potential therapeutic applications in oncology.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create various derivatives with tailored properties.
Data Table: Common Reactions Involving the Compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Secondary amines |
| Nucleophilic Substitution | Amines or thiols in base | Substituted chlorophenyl derivatives |
Biological Studies
The compound is instrumental in biological research, particularly in studying its interactions with enzymes and receptors. Understanding these interactions can lead to insights into its mechanism of action and potential as a drug candidate.
Case Study:
Research indicated that this compound binds to specific receptors involved in neurotransmission, which may have implications for treating neurological disorders.
Industrial Applications
In industrial chemistry, this compound is utilized in developing new materials and processes. Its unique properties make it suitable for applications in agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Ethanamine Backbone
a) N-(Pyridin-4-ylmethyl)ethanamine (CAS 33403-97-3)
b) 2-(4-Chlorophenyl)-N-(2-nitrobenzyl)ethanamine (CAS 418780-23-1)
- Structure : Replaces pyridin-4-ylmethyl with 2-nitrobenzyl .
- Impact : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and redox properties. This may enhance reactivity in electrophilic substitutions but reduce bioavailability due to increased polarity.
c) 2-(4-Chlorophenyl)-N-(3-methoxybenzyl)ethanamine (CAS 586333-01-9)
- Structure : Substitutes pyridine with 3-methoxybenzyl .
- Impact : Methoxy’s electron-donating nature increases electron density on the aromatic ring, favoring interactions with electron-deficient biological targets. This contrasts with pyridine’s electron-deficient nature, which may engage in cation-π interactions .
a) Antimicrobial Derivatives
Compounds like N-(4-Chlorophenyl acetyl) alaninol (4-CPA-OH) and N-(4-Chlorophenyl acetyl) leucinol (4-CPL-OH) exhibit moderate antimicrobial activity, with docking scores ranging from –0.127 to –5.263 kcal/mol against protein 1IYK . These derivatives feature amide linkages and amino alcohol termini, which enhance hydrogen bonding capacity compared to the target compound’s simpler amine structure.
b) Psychoactive Analogs
25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) and para-chloroisobutyryl fentanyl highlight the role of halogenated aryl groups in modulating receptor binding . The target compound’s 4-chlorophenyl group may similarly influence affinity for serotonin or opioid receptors, though specific data are unavailable.
Physicochemical Properties
- Key Observations: The target compound’s lack of polar groups (e.g., hydroxyl or amide) may increase membrane permeability compared to amino alcohol derivatives . Pyridine’s basicity (pKa ~5.2) could enhance solubility in acidic environments, whereas nitro or methoxy substituents in analogs alter pH-dependent behavior .
Biological Activity
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and therapeutics.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a chlorophenyl group and a pyridinylmethyl moiety. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. Notably, it has been shown to influence pathways related to:
- Neurotransmitter modulation : Interacting with neurotransmitter receptors may affect mood and cognitive functions.
- Enzyme inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated significant antibacterial properties against E. coli and C. albicans .
- Pharmacological Applications : It serves as a building block in the synthesis of pharmaceuticals aimed at treating conditions such as metabolic syndrome and neurodegenerative diseases.
1. Antimicrobial Efficacy
A study evaluating the antibacterial properties of pyridine derivatives found that modifications in the substituents significantly impacted their efficacy. The presence of electron-withdrawing groups enhanced antimicrobial activity against Gram-positive bacteria .
2. Neuropharmacological Studies
Investigations into the neuropharmacological effects of related compounds revealed that they could modulate neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression disorders .
3. Structure-Activity Relationship (SAR)
Research on the SAR of similar compounds indicated that variations in the chlorophenyl and pyridinyl groups could lead to enhanced potency against specific biological targets. This highlights the importance of structural modifications in developing more effective therapeutic agents .
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
